Methanesulfonic aicd, thio-, s-(2-aminoethyl) ester, hydrobromide
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Overview
Description
Preparation Methods
The synthesis of methanesulfonic acid, thio-, s-(2-aminoethyl) ester, hydrobromide typically involves the reaction of 2-aminoethanol with methanesulfonyl chloride to form 2-aminoethyl methanesulfonate. This intermediate is then reacted with hydrogen bromide to yield the final product . The reaction conditions usually require a controlled environment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Methanesulfonic acid, thio-, s-(2-aminoethyl) ester, hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Formation of Mixed Disulfides: It reacts with cysteine residues on proteins to form mixed disulfide linkages.
Common reagents used in these reactions include hydrogen bromide, methanesulfonyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid, thio-, s-(2-aminoethyl) ester, hydrobromide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of methanesulfonic acid, thio-, s-(2-aminoethyl) ester, hydrobromide involves its reaction with cysteine residues on proteins to form mixed disulfide linkages . This reaction can provide functional information about the relative positions of amino acids within a protein and can be used to probe binding site electrostatic interactions .
Comparison with Similar Compounds
Methanesulfonic acid, thio-, s-(2-aminoethyl) ester, hydrobromide is similar to other methanethiosulfonates, such as:
Methanethiosulfonate ethylammonium: Also used to study cysteine residues on proteins.
Methanethiosulfonate ethylammonium bromide: Another variant used in similar applications.
The uniqueness of methanesulfonic acid, thio-, s-(2-aminoethyl) ester, hydrobromide lies in its specific reactivity and the conditions under which it can be used, making it a valuable tool in chemical biology research .
Properties
IUPAC Name |
2-methylsulfonylsulfanylethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGEUBCWCKGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC[NH3+].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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